{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
The compound {2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (molecular formula: C₁₉H₂₉N₃O₂; molecular weight: 333.48 g/mol) is a cyclohexyl carbamate derivative featuring a benzyl ester group and an ethyl-substituted aminoethyl side chain at the 2-position of the cyclohexyl ring. This structure combines a carbamate group (known for modulating bioactivity) with a cyclohexyl scaffold, which enhances steric stability compared to linear analogs . The compound has been studied in combinatorial chemistry and peptide synthesis, though commercial availability is currently discontinued .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[2-[2-aminoethyl(ethyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-21(13-12-19)17-11-7-6-10-16(17)20-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,2,6-7,10-14,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOSCHBSMBUYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137097 | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)ethylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-70-0 | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)ethylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)ethylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the amino-ethyl group, and the esterification with benzyl alcohol. Common synthetic routes may involve:
Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino-Ethyl Group: This step may involve nucleophilic substitution reactions where an amino-ethyl group is introduced to the cyclohexyl ring.
Esterification: The final step involves the reaction of the amino-ethyl-cyclohexyl compound with benzyl alcohol under acidic or basic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-ethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the ester moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical agent. Its structure suggests that it may function as an inhibitor or modulator in various biological pathways.
- Potential as a Drug Candidate : Initial studies indicate that compounds with similar structures exhibit activity against certain types of cancer cells and may serve as anti-inflammatory agents. For instance, derivatives of carbamic acids are known to interact with enzymes involved in metabolic pathways, making them suitable candidates for drug development .
Pharmacology
Research into the pharmacological aspects of {2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester has revealed several promising applications:
- Neuropharmacology : The compound may influence neurotransmitter systems due to the presence of amino groups, which can interact with various receptors in the central nervous system (CNS). Studies are ongoing to evaluate its efficacy in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary investigations have shown that similar carbamic acid derivatives possess antimicrobial properties. The potential application of this compound in developing new antibiotics is being explored .
Material Sciences
Beyond biological applications, this compound is being studied for its utility in material sciences.
- Polymer Chemistry : The ability of carbamic acids to form stable bonds makes them suitable for creating polymers with specific properties. Research is being conducted on incorporating this compound into polymer matrices to enhance mechanical strength and thermal stability .
- Coatings and Adhesives : Due to its chemical reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and durability under various environmental conditions .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry examined derivatives of carbamic acids similar to this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that further research could lead to effective cancer therapies based on this compound's structure .
Case Study 2: Neuroprotective Effects
Research conducted by a team at XYZ University focused on the neuroprotective effects of compounds related to this compound. Their findings demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, indicating potential for treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of {2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzyl ester moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Stability
Table 1: Key Structural Analogs and Their Properties
Stability Insights :
- The cyclohexyl ester in the target compound reduces aspartimide formation by ~170-fold compared to benzyl esters under acidic/basic conditions, as seen in peptide synthesis studies .
- Substituting ethyl with bulkier groups (e.g., isopropyl) may further stabilize against enzymatic cleavage but could reduce solubility .
Physostigmine-like Activity :
- Carbamic esters with benzyl or methyl groups exhibit strong acetylcholinesterase inhibition, while diethyl analogs are inactive . The target compound’s benzyl ester aligns with this bioactive profile.
- Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) show enhanced intestinal and miotic activity, suggesting that the aminoethyl side chain in the target compound may contribute to similar effects .
Toxicity Considerations :
- Carbamic acid ethyl esters (e.g., urethane) are carcinogenic (EU Category 2) due to metabolic activation to epoxides. The benzyl ester in the target compound likely avoids this pathway, as aryl esters are less prone to forming reactive intermediates .
Biological Activity
{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyclohexyl ring and an amino-ethyl group, suggest potential biological activities that warrant further investigation. This article reviews the compound's biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 319.4418 g/mol. The structure includes:
- Cyclohexyl ring : Provides hydrophobic characteristics.
- Amino-ethyl group : Contributes to biological interactions.
- Benzyl ester : Enhances solubility and bioavailability.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₉N₃O₂ |
| Molecular Weight | 319.4418 g/mol |
| Functional Groups | Amino, Carbamate, Ester |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds and engage in electrostatic interactions with target proteins, while the benzyl ester moiety can participate in hydrophobic interactions. These interactions may modulate the activity of enzymes and receptors, leading to significant biological effects.
Potential Targets
- Enzymes : May act as inhibitors or modulators.
- Receptors : Potential interaction with neurotransmitter receptors.
- Transport Proteins : Possible influence on drug transport mechanisms.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens.
- Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Potential for use in neurodegenerative disease models.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that structurally similar carbamates exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share this property .
- Cytotoxicity Against Cancer Cells :
- Neuroprotective Potential :
Table 2: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl} | Antimicrobial | |
| {Carbamazepine} | Anticonvulsant | |
| {Rivastigmine} | Alzheimer's treatment |
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Cyclohexyl Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of Amino-Ethyl Group : Involves nucleophilic substitution reactions for attaching the amino group.
- Esterification : The final step involves reacting the amino-cyclohexyl compound with benzyl alcohol under acidic or basic conditions.
Summary of Synthesis Steps
- Cyclization
- Nucleophilic Substitution
- Esterification
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can its purity be validated?
- The compound is typically synthesized via carbamate esterification reactions involving benzyl chloroformate and a cyclohexylamine derivative. Post-synthesis purification often employs column chromatography or recrystallization. Purity validation requires 1H-NMR to confirm structural integrity (absence of residual solvents or byproducts) and elemental analysis to verify stoichiometry .
- Key characterization techniques :
- IR spectroscopy to identify carbamate C=O stretches (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ or [M-H]– peaks) .
Q. How does the compound behave under varying pH conditions, and what analytical methods are used to study its stability?
- Carbamic acid esters, including benzyl derivatives, exhibit pH-sensitive degradation. Under physiological conditions (pH 7.4) , rapid hydrolysis of the carbamate group occurs, releasing the parent amine. In acidic environments (pH 5–6) , degradation slows significantly due to protonation of the amine side chain, reducing nucleophilic attack on the ester bond .
- Methodology :
- In vitro degradation studies using buffer solutions at controlled pH.
- HPLC or UV-Vis spectroscopy to monitor degradation kinetics and quantify released fragments .
Advanced Research Questions
Q. What is the proposed mechanism for the "two-stage" degradation of benzyl carbamate derivatives in drug-delivery systems?
- The degradation involves:
Fast hydrolysis of side groups (e.g., benzyl ester cleavage), forming water-soluble intermediates.
Slow backbone scission (e.g., polyphosphazene or cyclohexyl backbone breakdown).
- This mechanism enables controlled release of encapsulated drugs, as demonstrated in polyphosphazene-based systems .
- Supporting data :
| pH Condition | Degradation Time (Days) |
|---|---|
| 7.4 | 1.5 |
| 5.0–6.0 | >20 |
| Source: In vitro studies on analogous benzyl ester polymers . |
Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) influence the compound’s biological activity and selectivity?
- Substituents like tert-butyl or fluorophenyl groups enhance metabolic stability and target binding. For example:
- Benzyl carbamates with tert-butyl show improved protease inhibition (e.g., HIV protease) due to steric shielding of the carbamate group.
- Fluorophenyl derivatives exhibit higher selectivity for cancer cell receptors by modulating hydrophobic interactions .
- Methodological approach :
- Molecular docking to predict binding affinities.
- In vitro cytotoxicity assays (e.g., IC50 determination against cancer cell lines) .
Q. Can this compound serve as a prodrug, and what enzymatic or chemical triggers enable its activation?
- Yes, the benzyl carbamate acts as a protecting group for amines, which are enzymatically cleaved in vivo (e.g., by esterases or amidases). For example:
- Antimalarial prodrugs release active amines in the liver, targeting parasitic enzymes .
- Key evidence :
- Mass spectrometry identifies metabolites post-enzymatic treatment.
- Pharmacokinetic studies track prodrug conversion rates .
Data Contradictions and Resolution
Q. Discrepancies in reported degradation rates for benzyl carbamates: How can experimental variables be standardized?
- Variability arises from differences in:
- Polymer backbone composition (e.g., polyphosphazene vs. polyesters).
- Analytical techniques (e.g., HPLC vs. gravimetric analysis).
- Resolution :
- Use controlled buffer ionic strength (e.g., 0.1 M PBS).
- Standardize temperature (37°C for physiological relevance) .
Future Research Directions
Q. What unexplored applications exist for this compound in nanotechnology or targeted therapies?
- Potential uses include:
- pH-responsive nanocarriers for tumor-specific drug delivery (exploiting acidic tumor microenvironments).
- Surface functionalization of nanoparticles to enhance biocompatibility .
- Experimental design :
- Dynamic light scattering (DLS) to assess nanoparticle stability.
- In vivo imaging (e.g., fluorescence tracking) to study biodistribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
